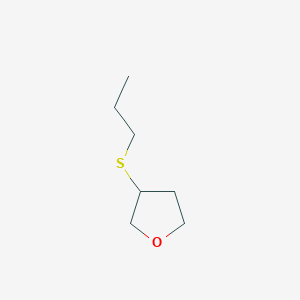

3-(Propylsulfanyl)oxolane

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

64823-90-1 |

|---|---|

Molecular Formula |

C7H14OS |

Molecular Weight |

146.25 g/mol |

IUPAC Name |

3-propylsulfanyloxolane |

InChI |

InChI=1S/C7H14OS/c1-2-5-9-7-3-4-8-6-7/h7H,2-6H2,1H3 |

InChI Key |

ZYUPRLWUNPHZCA-UHFFFAOYSA-N |

Canonical SMILES |

CCCSC1CCOC1 |

Origin of Product |

United States |

Synthetic Methodologies and Strategies

Synthetic Routes to the Oxolane Ring System

The oxolane, or tetrahydrofuran (B95107) (THF), ring is a common motif in numerous biologically active molecules, and a variety of methods have been developed for its stereoselective construction. nih.gov These methods can be broadly categorized into cyclization reactions, ring expansions of smaller heterocycles, and the derivatization of existing oxolane structures.

Intramolecular cyclization is a cornerstone of tetrahydrofuran synthesis, involving the formation of a carbon-oxygen bond to close the five-membered ring. These reactions typically start with a linear precursor containing a hydroxyl group and a reactive site four carbons away.

Nucleophilic Substitution: Classical approaches often utilize an intramolecular SN2 reaction where a hydroxyl group acts as a nucleophile, displacing a leaving group (such as a halide or sulfonate) on the same molecule. nih.gov

Oxidative Cyclization: The oxidative cyclization of 1,5-dienes using metal oxo species like OsO₄ is a powerful method for the stereocontrolled synthesis of substituted tetrahydrofurans. researchgate.net This process is stereospecific and can be catalyzed by various transition metals. researchgate.net

Radical Cyclization: Radical cyclization reactions provide another effective route. For instance, bis(β-alkoxyacrylates) can undergo radical cyclization to form (tetrahydrofuranyl)tetrahydrofuran derivatives. rsc.org Similarly, unsaturated alkyl halides can be cyclized using a nickel catalyst and zinc powder. organic-chemistry.org

Palladium-Catalyzed Reactions: A stereoselective method for synthesizing substituted tetrahydrofurans involves the palladium-catalyzed reaction of γ-hydroxy alkenes with aryl bromides, which forms both a C-C and a C-O bond. organic-chemistry.org

| Method | Typical Precursor | Key Reagents/Catalysts | Reference |

|---|---|---|---|

| Intramolecular SN2 | Acyclic halo- or sulfonato-alcohols | Base | nih.gov |

| Oxidative Cyclization | 1,5-Dienes | OsO₄, Ru catalysts | researchgate.net |

| Radical Cyclization | Unsaturated alkyl halides | NiCl₂·DME/Pybox, Zinc | rsc.orgorganic-chemistry.org |

| Palladium-Catalyzed Cyclization | γ-Hydroxy alkenes | Palladium catalyst, Aryl bromide | organic-chemistry.org |

An alternative to de novo ring formation is the expansion of smaller, more strained cyclic ethers, such as epoxides (oxiranes) and oxetanes.

Expansion of Epoxides: Iron complexes, including iron porphyrins and iron(III) salen complexes, have been shown to be efficient catalysts for the ring-expansion reaction of epoxides with alkenes to yield tetrahydrofurans. nih.gov This reaction can be highly enantioselective. nih.gov Fluorinated alcohols like 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) can also promote the reaction between epoxides and electron-rich alkenes to form substituted tetrahydrofurans without the need for metal catalysts. mdpi.com

Expansion of Oxetanes: The reaction of oxetanes with reagents like dimethylsulfoxonium methylide can produce tetrahydrofurans in high yields. organic-chemistry.orgacs.org More recently, metal-free, photochemical conditions have been developed for the ring expansion of oxetanes, proceeding through the formation of an oxygen ylide intermediate. rsc.org

| Starting Ring | Method | Key Reagents/Conditions | Advantages | Reference |

|---|---|---|---|---|

| Epoxide (Oxirane) | Iron-Catalyzed Reaction | Iron(III) salen complex, Alkene | High yields, High enantioselectivity | nih.gov |

| Epoxide (Oxirane) | HFIP-Promoted Reaction | HFIP, Electron-rich alkene | Metal-free, Environmentally benign | mdpi.com |

| Oxetane | Ylide-Mediated Expansion | Dimethylsulfoxonium methylide | High yields, Applicable to chiral substrates | acs.org |

| Oxetane | Photochemical Expansion | Carbene precursor, Light (hν) | Metal-free, Mild conditions | rsc.org |

In some synthetic strategies, it is more efficient to start with a readily available oxolane derivative and modify its functional groups to reach the desired target. A common precursor is 3-hydroxy-tetrahydrofuran, which can be oxidized to form 3-oxo-tetrahydrofuran, an important intermediate. google.com While older methods for this oxidation used toxic chromium(VI) reagents, newer processes employ oxidants like 2,2',6,6'-tetramethylpiperidine-N-oxyl (TEMPO) in combination with reagents such as trichloroisocyanuric acid for a more environmentally friendly approach. google.com More advanced methods, such as the direct C(sp³)-H functionalization of the oxolane ring using photoredox and nickel dual catalysis, allow for the introduction of various functional groups onto the saturated heterocyclic core. organic-chemistry.org

Incorporation of the Propylsulfanyl Functionality

Once the oxolane ring is formed or obtained, the next critical step is the formation of the carbon-sulfur bond at the C-3 position to install the propylsulfanyl group.

The most direct method for forming the C-S bond in 3-(Propylsulfanyl)oxolane is through a nucleophilic substitution (SN2) reaction. This strategy involves reacting a propanethiolate nucleophile with an oxolane ring that has been equipped with a suitable leaving group at the 3-position.

The synthesis would typically begin with 3-hydroxy-tetrahydrofuran. The hydroxyl group is a poor leaving group and must first be converted into a better one, such as a tosylate or mesylate, by reacting it with tosyl chloride or mesyl chloride, respectively, in the presence of a base like pyridine. The resulting oxolan-3-yl tosylate or mesylate is then a potent electrophile. Subsequent reaction with a sulfur nucleophile, such as sodium propanethiolate (generated by treating propane-1-thiol with a base like sodium hydride), proceeds via an SN2 mechanism to displace the leaving group and form the desired this compound product.

The formation of carbon-sulfur bonds is a fundamental process in organic synthesis, with numerous developed methodologies. rsc.org While the nucleophilic substitution described above is the most common, other strategies can be considered.

The Mitsunobu reaction offers an alternative for converting 3-hydroxy-tetrahydrofuran directly to the thioether. This reaction uses triphenylphosphine (B44618) (PPh₃) and a diazo compound like diethyl azodicarboxylate (DEAD) to activate the alcohol, allowing it to be displaced by propane-1-thiol. This method proceeds with inversion of stereochemistry and avoids the need to isolate a sulfonate ester intermediate.

Furthermore, general methods for C-S bond formation under catalyst-free, aqueous conditions have been developed, which can be useful for green chemistry applications. researchgate.net For more complex syntheses, reactions like the Pummerer rearrangement, which involves the transformation of sulfoxides, can be used to form C-S bonds alpha to a sulfur atom, though this is less direct for the target molecule . nih.gov

Remote Functionalization Approaches

The synthesis of substituted oxolanes can be achieved through remote functionalization, a strategy that modifies a C–H bond distant from an existing functional group. This approach is particularly valuable for accessing positions on the oxolane ring, such as C3, that are not activated by the ring oxygen.

One prominent strategy involves radical translocation, often called the Hofmann-Löffler-Freytag reaction and its modern variants. In a hypothetical application to an oxolane precursor, an alcohol functional group is converted into a directing group bearing a radical precursor. Upon initiation, a reactive radical is formed, which then abstracts a hydrogen atom from the remote C3 position via a sterically favored 1,5-hydrogen atom transfer (1,5-HAT). This process generates a carbon-centered radical at the target position, which can then be trapped by a suitable sulfur-delivering reagent to install the propylsulfanyl group. researchgate.netresearchgate.net

Another powerful approach is transition-metal-catalyzed C–H activation, where a directing group guides a metal catalyst to a specific remote C–H bond. nih.gov A group tethered to the oxolane oxygen could direct a palladium catalyst to the C3 position, facilitating a C-H bond cleavage and subsequent cross-coupling with a sulfur-containing partner. researchgate.netresearchgate.net These methods offer a high degree of regioselectivity, enabling the functionalization of otherwise unreactive sites. researchgate.net

| Strategy | Key Intermediate | Principle | Potential Outcome for Oxolane Synthesis |

|---|---|---|---|

| Radical Translocation (1,5-HAT) | N-centered or O-centered radical | Intramolecular H-atom abstraction | Formation of a C3-radical for sulfur trapping |

| Directed C–H Activation | Palladium-cyclometalated intermediate | Directing group-assisted metal insertion | Regioselective C3-sulfenylation |

Stereoselective Synthesis of this compound

Achieving stereochemical control is paramount in modern organic synthesis. For a molecule like this compound, which contains at least one stereocenter, several methods can be employed to produce specific stereoisomers.

Chiral Auxiliary Approaches in Oxolane Synthesis

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a substrate to direct a diastereoselective transformation. wikipedia.org After the desired stereochemistry is set, the auxiliary is removed, yielding an enantiomerically enriched product. nih.gov In the context of oxolane synthesis, an auxiliary, such as an Evans oxazolidinone or a pseudoephedrine derivative, could be attached to an acyclic precursor. nih.govnih.gov An asymmetric alkylation or aldol (B89426) reaction could then be used to install one or more stereocenters with high diastereoselectivity. Subsequent chemical steps, including cyclization to form the oxolane ring and removal of the auxiliary, would yield the chiral substituted oxolane. The high crystallinity often conferred by auxiliaries like pseudoephenamine can facilitate purification of the diastereomeric intermediates. nih.gov

| Chiral Auxiliary | Typical Reaction | Diastereomeric Ratio (d.r.) | Key Feature |

|---|---|---|---|

| Evans Oxazolidinones | Enolate Alkylation, Aldol Reactions | Often >95:5 | Predictable stereocontrol via chelation |

| Pseudoephedrine/Pseudoephenamine | Enolate Alkylation | Often >98:2 | Forms highly crystalline derivatives |

| Camphorsultam | Michael Additions, Aldol Reactions | Typically >90:10 | Effective steric shielding of one enolate face |

Asymmetric Catalysis in Oxolane Derivatization

Asymmetric catalysis utilizes a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product. This approach is highly efficient and atom-economical. The synthesis of substituted tetrahydrofurans (oxolanes) has been effectively achieved using organocatalysis. researchgate.net For instance, a highly efficient asymmetric synthesis of 2,3,4-trisubstituted tetrahydrofurans can be accomplished through a double Michael addition of γ-hydroxy-α,β-unsaturated carbonyl compounds to enals, catalyzed by a chiral secondary amine. researchgate.net

Another powerful strategy is the enantioselective (3+2) annulation of donor-acceptor cyclopropanes with aldehydes, catalyzed by a chiral Brønsted base. thieme-connect.com This method provides access to 2,3,5-substituted tetrahydrofurans with good to excellent yields and high enantioselectivity. thieme-connect.com Such catalytic methods directly construct the heterocyclic core with defined stereochemistry, representing a convergent route to chiral oxolane derivatives.

| Reaction Type | Catalyst Type | Typical Yield | Typical Enantiomeric Excess (ee) |

|---|---|---|---|

| (3+2) Annulation | Chiral Brønsted Base | 70-95% | 85-99% |

| Double Michael Addition | Chiral Secondary Amine (e.g., Proline derivative) | 60-85% | up to 99% |

Diastereoselective Control in Ring-Opening Reactions

The ring-opening of epoxides is a classic and highly reliable method for stereocontrolled synthesis. To generate this compound, a suitable precursor would be a chiral γ,δ-epoxy alcohol. The key step involves the nucleophilic attack of a propanethiolate anion on one of the epoxide carbons. arkat-usa.org This reaction proceeds via an SN2 mechanism, resulting in a clean inversion of the stereochemistry at the site of attack. nih.gov This process creates a diol structure with a tethered propylsulfanyl group.

Subsequent intramolecular cyclization of the resulting 1,4-diol derivative, typically under acidic or basic conditions, proceeds via a 5-exo-tet pathway to form the thermodynamically favored five-membered oxolane ring. nih.govchemrxiv.org The stereocenters established in the epoxy alcohol precursor and during the nucleophilic ring-opening are faithfully transferred to the final heterocyclic product, affording excellent diastereoselective control. chemrxiv.orgsci-hub.st Research has shown that the ring-opening of epoxides with thiols can even be performed effectively in water, offering a greener alternative to traditional organic solvents. arkat-usa.org

| Epoxide Substrate | Thiol Nucleophile | Conditions | Yield | Regioselectivity |

|---|---|---|---|---|

| Propylene Oxide | Thiophenol | Water, 70 °C | 94% | High (attack at less substituted carbon) |

| Cyclohexene Oxide | Thiophenol | Water, 70 °C | 92% | High (trans-diaxial attack) |

| Styrene Oxide | Thiophenol | Water, 70 °C | 90% | Mixture of regioisomers |

Novel and Sustainable Synthetic Protocols

Modern synthetic chemistry emphasizes the development of environmentally benign and efficient reaction methodologies. Photochemistry, in particular, offers pathways that often proceed under mild conditions without the need for stoichiometric activators.

Photochemical Methodologies for Sulfur-Containing Heterocycles

A powerful photochemical method for forming carbon-sulfur bonds is the thiol-ene reaction. wikipedia.org This reaction involves the photoinitiated radical addition of a thiol to an alkene (an "ene"). nih.gov To synthesize this compound, one could envision the reaction between propanethiol and 2,3-dihydrofuran (B140613).

The reaction is initiated by UV light, which causes homolytic cleavage of a photoinitiator or directly excites the thiol to generate a thiyl radical (propyl-S•). This radical adds to the double bond of 2,3-dihydrofuran in an anti-Markovnikov fashion to produce a carbon-centered radical at the C3 position. This intermediate then abstracts a hydrogen atom from another molecule of propanethiol, yielding the desired this compound product and regenerating a thiyl radical to propagate the chain reaction. wikipedia.org The thiol-ene reaction is known for its high yields, operational simplicity, and tolerance of various functional groups, making it a prime example of a sustainable synthetic protocol. rsc.orgresearchgate.net

| Feature | Description | Advantage |

|---|---|---|

| Mechanism | Free-radical chain reaction | High quantum yield and rapid conversion |

| Conditions | UV irradiation, often at room temperature | Mild, avoids harsh reagents and high temperatures |

| Regioselectivity | Anti-Markovnikov addition | Predictable and selective C-S bond formation |

| Sustainability | High atom economy, often solvent-free | Fits principles of green chemistry |

Compound Reference Table

| Compound Name |

|---|

| 2,3-dihydrofuran |

| This compound |

| Camphorsultam |

| Cyclohexene Oxide |

| Evans Oxazolidinone |

| Oxolane |

| Propanethiol |

| Propylene Oxide |

| Pseudoephedrine |

| Pseudoephenamine |

| Styrene Oxide |

| Thiophenol |

Metal-Free Catalysis in Thioether Synthesis

The synthesis of thioethers, fundamental structural motifs in various fields, has traditionally relied on methods that often involve transition-metal catalysts or the use of toxic reagents like alkyl halides under harsh basic conditions. nih.govrsc.org In recent years, the principles of green chemistry have spurred the development of more sustainable and environmentally benign synthetic routes. rsc.org Metal-free catalysis has emerged as a particularly important area of research, aiming to reduce harmful metal waste and byproducts associated with conventional coupling methods. nih.gov These approaches offer significant advantages, including milder reaction conditions, reduced cost, and avoidance of residual metal contamination in the final products.

A prominent metal-free strategy for thioether synthesis is the direct acid-catalyzed condensation of thiols with alcohols. nih.gov This method is highly atom-economical, producing water as the sole byproduct. d-nb.info The reaction typically requires an acid catalyst to facilitate the departure of the hydroxyl group as water. nih.gov Both Brønsted and Lewis acids can be employed for this transformation. nih.gov Research has demonstrated that amorphous solid acid catalysts, such as silica-alumina, are highly effective and selective for this S-alkylation, even under solvent-free conditions. nih.govd-nb.info This heterogeneous catalysis approach simplifies product purification and allows for catalyst recycling, further enhancing its sustainability.

In the context of synthesizing this compound, this methodology could be applied through the direct reaction of 3-hydroxyoxolane with propanethiol. The use of a solid acid catalyst like silica-alumina with a low alumina (B75360) content has been shown to give excellent yields for a range of substrates under mild conditions. d-nb.info The reaction rate is influenced by the electronic properties of the alcohol substrate, with more electron-rich carbinol centers reacting faster. nih.govd-nb.info

| Alcohol Substrate | Thiol Substrate | Catalyst | Solvent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| 1-(4-methoxyphenyl)ethanol | Benzyl mercaptan | Silica Alumina (0.6% Al₂O₃) | Solvent-free | 90 | 99 | nih.govd-nb.info |

| 1-Phenylethanol | Benzyl mercaptan | Silica Alumina (0.6% Al₂O₃) | Solvent-free | 110 | 94 | d-nb.info |

| Benzyl alcohol | Propanethiol | Silica Alumina (0.6% Al₂O₃) | Solvent-free | 90 | 99 | d-nb.info |

| Hypothetical: 3-Hydroxyoxolane | Propanethiol | Silica Alumina | Solvent-free or High-boiling inert solvent | 90-110 | High (projected) | N/A |

Another innovative metal-free approach involves the use of ionic liquids, such as 1,8-diazabicyclo organic-chemistry.orgnih.govundec-7-enium acetate (B1210297) ([DBUH][OAc]), which can act as both a catalyst and a solvent. rsc.org While primarily developed for the synthesis of diaryl thioethers from aryl halides, the principles of activating C-S bond formation under metal-free conditions are broadly applicable. rsc.orgresearchgate.net Furthermore, acid-mediated couplings of thiols with diaryliodonium salts present another transition-metal-free pathway, though this is more commonly used for aryl sulfide (B99878) synthesis. organic-chemistry.org For the specific synthesis of an aliphatic thioether like this compound, the direct, acid-catalyzed dehydration of 3-hydroxyoxolane with propanethiol remains one of the most promising and sustainable metal-free strategies.

Multi-Component Reaction Design for Oxolane Derivatives

Multi-component reactions (MCRs) are powerful synthetic strategies wherein three or more reactants combine in a single, one-pot operation to form a product that incorporates substantial portions of all the starting materials. frontiersin.orgnih.gov This approach is lauded for its high efficiency, atom economy, and ability to rapidly generate molecular complexity from simple precursors, aligning well with the principles of sustainable chemistry. frontiersin.orgresearchgate.net The design of MCRs for the synthesis of heterocyclic frameworks, such as the oxolane (tetrahydrofuran) ring, has received considerable attention due to the prevalence of this motif in bioactive molecules. researchgate.netmdpi.com

A powerful strategy for constructing highly substituted oxolane rings involves [3+2] cycloaddition or annulation reactions. nih.gov These transformations are highly convergent, capable of forming multiple bonds and stereocenters in a single step. nih.gov For instance, a three-component synthesis of tetrahydrofurans based on allylsilane [3+2] annulations has been reported. nih.gov This method effectively couples two different aldehyde molecules with an allylboronate reagent to construct the oxolane ring with high diastereoselectivity. nih.gov

To apply this strategy toward a precursor for this compound, one could envision an MCR designed to yield a 3-functionalized oxolane. A hypothetical multi-component design could involve the reaction of an allylboronate, a simple aldehyde (e.g., formaldehyde), and a second aldehyde bearing a protected hydroxyl group or other functional group that can later be converted to a suitable leaving group (e.g., glycoaldehyde derivative). The resulting substituted oxolane would possess the necessary functionality at the 3-position for subsequent nucleophilic substitution with propanethiolate to install the desired propylsulfanyl group.

| Component 1 | Component 2 | Component 3 | Key Intermediate | Final Transformation |

|---|---|---|---|---|

| (E)-γ-(dimethylphenylsilyl)allylboronate | Formaldehyde | Benzyloxyacetaldehyde | (3-Benzyloxy)oxolane derivative | Deprotection, activation of hydroxyl, and substitution with propanethiol |

| Carbonyl Ylide Precursor (e.g., α-iodo silylether) | Unactivated Alkene | Third Component (e.g., aldehyde) | Substituted oxolane with functional handle | Conversion of functional handle and introduction of propylsulfanyl group |

| 1,3-Butadiene | Aldehyde 1 | Aldehyde 2 | Polysubstituted oxolane | Functional group interconversion to install thioether at C-3 |

The elegance of the MCR approach lies in its ability to build the core oxolane structure with the desired substitution pattern in a single, efficient step. researchgate.net While direct incorporation of the sulfur moiety in the MCR is conceivable, a more modular strategy involves creating a versatile oxolane intermediate that can be diversified. This two-stage approach, combining a powerful MCR for scaffold construction with a subsequent metal-free C-S bond formation, represents a highly efficient and modern strategy for the synthesis of complex molecules like this compound.

Advanced Spectroscopic and Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the detailed structural analysis of organic compounds, providing unparalleled insight into the connectivity and chemical environment of atoms within a molecule. For 3-(Propylsulfanyl)oxolane, a combination of one-dimensional and two-dimensional NMR experiments is required for unambiguous assignment of all proton and carbon signals.

Due to the absence of direct experimental NMR data for this compound in the reviewed literature, the following analyses are based on predictive models and comparison with structurally analogous compounds, such as substituted oxolanes and alkyl sulfides. acs.orgchemicalbook.com

High-Resolution ¹H NMR Analysis of this compound

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons of the oxolane ring and the propyl chain. The chemical shifts are influenced by the electronegativity of the adjacent oxygen and sulfur atoms, as well as through-bond and through-space magnetic effects.

The protons on the oxolane ring (positions 2, 3, 4, and 5) would present as a complex set of multiplets due to diastereotopicity and spin-spin coupling. The proton at C3, being directly attached to the carbon bearing the sulfanyl group, is anticipated to resonate in the range of δ 3.0-3.5 ppm. The protons on C2 and C5, being adjacent to the ring oxygen, would appear further downfield, likely in the region of δ 3.6-4.0 ppm. The protons at C4 would be expected to resonate at approximately δ 1.8-2.2 ppm.

The propyl group protons would show a more straightforward pattern. The methylene protons adjacent to the sulfur atom (S-CH₂) are predicted to be in the range of δ 2.5-2.8 ppm. The central methylene protons (-CH₂-) would likely appear around δ 1.6-1.8 ppm, and the terminal methyl protons (-CH₃) would be the most upfield, at approximately δ 0.9-1.1 ppm, exhibiting a characteristic triplet.

Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities for this compound.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

|---|---|---|---|

| H-2 (oxolane) | 3.7 - 4.0 | m | - |

| H-3 (oxolane) | 3.0 - 3.5 | m | - |

| H-4 (oxolane) | 1.8 - 2.2 | m | - |

| H-5 (oxolane) | 3.6 - 3.9 | m | - |

| S-CH ₂- (propyl) | 2.5 - 2.8 | t | ~7.5 |

| -CH ₂- (propyl) | 1.6 - 1.8 | sextet | ~7.5 |

Note: 'm' denotes multiplet, 't' denotes triplet. The predicted values are based on data from analogous structures.

¹³C NMR Chemical Shift and Connectivity Assignment

The ¹³C NMR spectrum provides crucial information about the carbon skeleton of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal.

The carbons of the oxolane ring are expected to resonate in the range of δ 25-80 ppm. The carbons C2 and C5, bonded to the oxygen atom, will be the most deshielded within the ring system, appearing around δ 68-75 ppm. The carbon atom C3, attached to the sulfur atom, is predicted to have a chemical shift in the range of δ 40-45 ppm. The C4 carbon is expected to be the most shielded of the ring carbons, with a predicted chemical shift of δ 28-35 ppm.

For the propyl group, the carbon attached to the sulfur (S-CH₂) is anticipated to be around δ 35-40 ppm. The central methylene carbon (-CH₂-) would likely resonate at δ 22-26 ppm, and the terminal methyl carbon (-CH₃) is expected at δ 13-15 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-2 (oxolane) | 68 - 75 |

| C-3 (oxolane) | 40 - 45 |

| C-4 (oxolane) | 28 - 35 |

| C-5 (oxolane) | 68 - 75 |

| S-C H₂- (propyl) | 35 - 40 |

| -C H₂- (propyl) | 22 - 26 |

Note: The predicted values are based on data from analogous structures.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Complex Structures

For a molecule with several overlapping signals in the ¹H NMR spectrum, two-dimensional (2D) NMR techniques are indispensable for unambiguous assignments. researchgate.net

COSY (Correlation Spectroscopy): This experiment would reveal the scalar coupling network between protons, confirming the connectivity within the oxolane ring and the propyl chain. For instance, correlations would be expected between the protons on C2 and C3, C3 and C4, and C4 and C5 of the oxolane ring. Similarly, the protons of the propyl group would show correlations between the S-CH₂ and the central -CH₂- protons, and between the central -CH₂- and the terminal -CH₃ protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon to which it is directly attached. It would allow for the definitive assignment of the carbon signals based on the already assigned proton signals.

Chiroptical Spectroscopy for Absolute Configuration Determination

Since this compound possesses a stereocenter at the C3 position, it exists as a pair of enantiomers. Chiroptical spectroscopy techniques, such as Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD), are powerful methods for determining the absolute configuration of chiral molecules. researchgate.net These techniques measure the differential absorption of left and right circularly polarized light.

The experimental ECD or VCD spectrum of an enantiomerically pure sample of this compound would need to be compared with the theoretically calculated spectrum for a known absolute configuration (e.g., R or S). A good match between the experimental and calculated spectra would allow for the unambiguous assignment of the absolute configuration of the enantiomer. The chromophores in this compound, specifically the C-S and C-O bonds, would contribute to the chiroptical signals.

Mass Spectrometry (MS) in Compound Identification

Mass spectrometry is a vital analytical technique that provides information about the molecular weight and elemental composition of a compound, as well as structural details based on its fragmentation pattern.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization (ESI) is a soft ionization technique that is well-suited for the analysis of moderately polar molecules like this compound. benicewiczgroup.com In positive ion mode, the molecule would likely be detected as the protonated molecule [M+H]⁺ or as an adduct with a cation from the solvent, such as [M+Na]⁺.

The fragmentation of the protonated molecule in the gas phase, induced by collision-induced dissociation (CID) in a tandem mass spectrometer (MS/MS), can provide valuable structural information. The fragmentation of sulfides is known to involve cleavage of the C-S and C-C bonds. nih.gov For this compound, characteristic fragmentation pathways could include:

Cleavage of the C-S bond: This could lead to the formation of a propylthiol cation or a 3-oxo-cation of the oxolane ring.

Ring-opening of the oxolane moiety: Subsequent fragmentation of the opened ring could lead to the loss of small neutral molecules.

Cleavage within the propyl chain: Loss of ethene (C₂H₄) from the propyl group is a possible fragmentation pathway.

Table 3: Predicted Key Ions in the ESI-MS Spectrum of this compound.

| Ion | Predicted m/z | Description |

|---|---|---|

| [M+H]⁺ | 147.07 | Protonated molecule |

| [M+Na]⁺ | 169.05 | Sodium adduct |

| [C₄H₇O]⁺ | 71.05 | Fragment from C-S bond cleavage |

Note: The predicted m/z values are based on the molecular formula C₇H₁₄OS and the most abundant isotopes.

Fragmentation Pathways and Structural Information from Tandem MS (MS/MS)

Tandem mass spectrometry (MS/MS) is a powerful analytical technique used to determine the structure of a molecule by fragmenting a selected precursor ion and analyzing the resulting product ions. wikipedia.orgnationalmaglab.org For this compound (molar mass: 146.25 g/mol ), the fragmentation patterns in MS/MS would provide significant structural information by revealing the weakest bonds and most stable resulting fragments.

Upon ionization, typically forming a molecular ion [M]•+ or a protonated molecule [M+H]+, the precursor ion of this compound would be expected to undergo several key fragmentation pathways. These pathways are predictable based on the known fragmentation behavior of alkyl thioethers and cyclic ethers like tetrahydrofuran (B95107). oup.commiamioh.edu

The primary fragmentation mechanisms anticipated for this compound are:

Alpha-Cleavage: This is a dominant fragmentation pathway for thioethers. Cleavage of the C-C bond alpha to the sulfur atom within the propyl group would lead to the loss of an ethyl radical (•C₂H₅), resulting in a stable, sulfur-containing cation.

C-S Bond Cleavage: The bonds between the sulfur atom and its adjacent carbon atoms are susceptible to cleavage. This can result in the loss of the propyl group as a radical (•C₃H₇) or the formation of a propyl cation, with the charge remaining on either the oxolane-thiol fragment or the propyl fragment, respectively.

Ring Fragmentation of Oxolane: The oxolane ring can undergo fragmentation, often initiated by cleavage adjacent to the ether oxygen. A common pathway for tetrahydrofuran and its derivatives is the loss of small, stable neutral molecules like ethene (C₂H₄) or formaldehyde (CH₂O) through complex rearrangement mechanisms. researchgate.net

These predicted fragmentation patterns allow for the detailed structural elucidation of the molecule, confirming the connectivity of the propyl group to the sulfur atom and the position of the sulfanyl group on the oxolane ring.

| Predicted Fragment (Ion) | m/z Value | Proposed Neutral Loss | Fragmentation Pathway |

|---|---|---|---|

| [C₅H₉OS]⁺ | 117.04 | •C₂H₅ | Alpha-cleavage of the propyl group |

| [C₄H₇S]⁺ | 87.03 | C₃H₇O• | C-S bond cleavage with ring opening |

| [C₄H₇O]⁺ | 71.05 | •SC₃H₇ | Cleavage of the C-S bond |

| [C₃H₇S]⁺ | 75.03 | •C₄H₇O | Cleavage of the C-S bond |

| [C₃H₇]⁺ | 43.06 | •SC₄H₇O | Cleavage of the C-S bond with charge on propyl group |

Vibrational Spectroscopy (Infrared and Raman)

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides detailed information about the functional groups and molecular structure of a compound by probing its vibrational modes. nih.gov The spectra for this compound would exhibit characteristic bands corresponding to the vibrations of the C-H, C-O, and C-S bonds within the molecule.

Infrared (IR) Spectroscopy: The IR spectrum would be dominated by absorptions arising from vibrations that induce a change in the molecule's dipole moment.

C-H Stretching: Strong absorptions in the 2850-3000 cm⁻¹ region are expected, corresponding to the symmetric and asymmetric stretching vibrations of the C-H bonds in the methylene (CH₂) groups of the propyl chain and the oxolane ring. researchgate.net

C-O-C Stretching: The most characteristic feature of the oxolane ring is a very strong and prominent band for the asymmetric C-O-C stretching vibration, typically found around 1070 cm⁻¹. bartleby.comijrpc.com This band is a key identifier for the cyclic ether functionality.

CH₂ Bending: Bending (scissoring) vibrations for the CH₂ groups are expected to appear in the 1450-1480 cm⁻¹ range.

C-S Stretching: The C-S stretching vibration for a thioether is typically weak in an IR spectrum and appears in the fingerprint region, generally between 600 and 800 cm⁻¹. acs.org

Raman Spectroscopy: Raman spectroscopy, which detects vibrations that cause a change in the molecule's polarizability, provides complementary information.

C-S Stretching: The C-S bond, being relatively polarizable, is expected to produce a more prominent signal in the Raman spectrum compared to the IR spectrum, appearing in the 600-800 cm⁻¹ range. tandfonline.com This makes Raman spectroscopy particularly useful for identifying the thioether linkage.

S-S Stretching: Were any disulfide impurities present, a characteristic S-S stretching band would be observed around 400-550 cm⁻¹, which is often strong in the Raman spectrum. tandfonline.com

Skeletal Vibrations: The low-frequency region of the Raman spectrum would also show skeletal bending and deformation modes of the entire molecule, including the puckering and radial modes of the oxolane ring. mdpi.com

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Expected IR Intensity | Expected Raman Intensity |

|---|---|---|---|

| C-H Stretching (Alkyl) | 2850-3000 | Strong | Medium-Strong |

| CH₂ Bending (Scissoring) | 1450-1480 | Medium | Medium |

| C-O-C Asymmetric Stretching | 1060-1100 | Very Strong | Weak |

| Oxolane Ring Breathing/Deformation | 850-950 | Medium | Medium |

| C-S Stretching | 600-800 | Weak | Medium-Strong |

X-ray Diffraction for Solid-State Structural Analysis

X-ray diffraction (XRD) on a single crystal is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. researchgate.net While a crystal structure for this compound has not been reported in the crystallographic literature, such an analysis would provide invaluable and unambiguous structural data. ox.ac.uk

Should a suitable crystal of the compound be obtained, X-ray crystallography would yield:

Molecular Conformation: The exact conformation of the molecule would be determined. This includes the puckering of the five-membered oxolane ring, which typically adopts either a "twist" (C₂) or "envelope" (Cₛ) conformation, as well as the torsion angles of the propyl chain.

Bond Lengths and Angles: Precise measurements of all bond lengths (C-S, C-O, C-C) and bond angles would be obtained, providing insight into the molecular geometry and potential steric strain. mdpi.com

Crystal Packing and Intermolecular Interactions: The analysis would reveal how the molecules are arranged in the crystal lattice. It would identify and quantify any significant intermolecular interactions, such as van der Waals forces, which govern the solid-state properties of the substance.

Crystallographic Data: Key parameters such as the unit cell dimensions (a, b, c, α, β, γ) and the space group of the crystal would be determined, providing a unique fingerprint for the crystalline form of the compound. mdpi.com

| Structural Parameter | Information Provided by X-ray Diffraction |

|---|---|

| Bond Lengths | Precise distances between bonded atoms (e.g., C-S, C-O, C-C) in Ångstroms (Å). |

| Bond Angles | Angles (in degrees) between three connected atoms, defining the local geometry. |

| Torsion (Dihedral) Angles | Rotation around bonds, defining the overall 3D shape and conformation of the molecule. |

| Oxolane Ring Pucker | Quantitative description of the non-planar ring conformation (e.g., envelope or twist). |

| Unit Cell Parameters | Dimensions and angles of the basic repeating unit of the crystal lattice. |

| Space Group | The symmetry operations that describe the arrangement of molecules within the unit cell. |

Mechanistic Organic Chemistry of 3 Propylsulfanyl Oxolane and Analogues

Reactivity of the Tetrahydrofuran (B95107) Ring in 3-(Propylsulfanyl)oxolane

The reactivity of the tetrahydrofuran (THF) ring is primarily dictated by the ether oxygen and the adjacent carbon atoms. The presence of a propylsulfanyl group at the 3-position is expected to influence the ring's reactivity through inductive and potentially neighboring group participation effects.

Ring-Opening Pathways and Selectivity

Ring-opening reactions of tetrahydrofuran derivatives are fundamental transformations, often proceeding under acidic conditions or via the formation of reactive intermediates.

Acid-Catalyzed Ring Opening Mechanisms

In the presence of a strong acid, the ether oxygen of the tetrahydrofuran ring in this compound would be protonated, forming an oxonium ion. This activation facilitates nucleophilic attack at one of the α-carbons (C2 or C5). The regioselectivity of this attack would be influenced by steric and electronic factors. While unsubstituted THF undergoes symmetrical ring-opening, the substituent at the 3-position in this compound would likely direct the nucleophile to the less sterically hindered C5 position. The reaction would proceed via an S(_N)2-like mechanism, resulting in the formation of a substituted butan-1,4-diol derivative.

Table 1: Postulated Products of Acid-Catalyzed Ring Opening of this compound with a Generic Nucleophile (Nu(^-))

| Reactant | Reagent | Postulated Major Product |

| This compound | H, Nu | 4-Nu-2-(propylsulfanyl)butan-1-ol |

Carbene-Induced Oxonium Ylide Formation and Rearrangement Processes

The reaction of ethers with carbenes can lead to the formation of oxonium ylides. In the case of this compound, the reaction with a carbene, typically generated from a diazo compound in the presence of a transition metal catalyst, would form an oxonium ylide intermediate. This ylide could then undergo various rearrangements, such as a nih.govorganic-chemistry.org-sigmatropic or a nih.govnih.gov-rearrangement (Stevens rearrangement), to yield ring-expanded or substituted products. The specific pathway taken would depend on the nature of the carbene and the reaction conditions.

Nucleophilic and Electrophilic Activation of the Cyclic Ether Moiety

The tetrahydrofuran ring itself is relatively inert to direct nucleophilic attack without prior activation. Activation is typically achieved by converting the hydroxyl group (if present) into a better leaving group or by using strong electrophiles to activate the ether oxygen. Electrophilic activation, as seen in acid-catalyzed ring-opening, is the more common pathway for cleaving the C-O bond of the ether.

Reactivity and Transformations of the Propylsulfanyl Moiety

The propylsulfanyl group attached to the oxolane ring is susceptible to various transformations, most notably oxidation at the sulfur atom.

Oxidation Reactions to Sulfoxides and Sulfones

The sulfur atom in the propylsulfanyl group can be readily oxidized to form the corresponding sulfoxide (B87167) and subsequently the sulfone. This transformation can be achieved using a variety of oxidizing agents. The stepwise oxidation allows for the selective formation of either the sulfoxide or the sulfone by controlling the stoichiometry of the oxidant and the reaction conditions.

Table 2: General Oxidation Products of this compound

| Starting Material | Product (1 eq. Oxidant) | Product (2+ eq. Oxidant) |

| This compound | 3-(Propylsulfinyl)oxolane | 3-(Propylsulfonyl)oxolane |

The oxidation to the sulfoxide introduces a chiral center at the sulfur atom, leading to the possibility of diastereomers due to the existing stereocenter at C3 of the oxolane ring. Further oxidation to the sulfone results in an achiral sulfur center. A variety of reagents are known to effect these transformations, including hydrogen peroxide, peroxy acids (like m-CPBA), and potassium permanganate. The choice of reagent and conditions can influence the selectivity of the oxidation.

Carbon-Sulfur Bond Cleavage and Functional Group Interconversion

The carbon-sulfur (C-S) bond in this compound is a key site of reactivity, and its cleavage is fundamental to the functional group interconversion of this class of compounds. The mechanisms of C-S bond scission can be broadly categorized into homolytic and heterolytic pathways, often dictated by the reaction conditions.

Homolytic Cleavage: Photochemical excitation of thioethers can lead to the homolytic cleavage of the C-S bond. rsc.org For instance, irradiation of this compound with ultraviolet light can promote an electron from a non-bonding orbital on the sulfur atom or a σ-orbital of the C-S bond to an anti-bonding orbital (n → σ* or σ → σ* transition), resulting in the formation of a propyl radical and an oxolanyl-3-thioradical. researchgate.net The presence of a photosensitizer can facilitate this process at longer wavelengths.

Heterolytic Cleavage: Heterolytic cleavage of the C-S bond is more common and can be initiated by various reagents.

Reductive Cleavage: Dissolving metal reductions, such as with sodium in liquid ammonia, can effect the reductive cleavage of the C-S bond to generate a thiolate and an alkane. The reaction proceeds through the formation of a radical anion intermediate.

Oxidative Cleavage: Oxidation of the thioether to a sulfoxide or sulfone significantly weakens the C-S bond, making it more susceptible to nucleophilic attack or elimination reactions. For example, oxidation of this compound to the corresponding sulfone, followed by treatment with a strong base, can lead to cleavage of the C-S bond.

Metal-Catalyzed Cleavage: Transition metal complexes, particularly those of palladium and nickel, are known to catalyze the cleavage of C-S bonds in thioethers. nih.gov This often involves the oxidative addition of the C-S bond to the metal center, followed by further transformations. nih.gov

Functional group interconversions involving the propylsulfanyl moiety often rely on the initial cleavage of the C-S bond or reactions at the sulfur atom. For example, the thioether can be converted into other functional groups such as sulfoxides, sulfones, and sulfonium (B1226848) salts, each exhibiting distinct reactivity. acsgcipr.org The conversion of this compound to other 3-substituted oxolanes can be achieved by activating the thioether as a leaving group. This is typically done by converting it into a sulfonium salt by alkylation, for instance with methyl iodide. The resulting sulfonium ion is an excellent leaving group and can be displaced by a wide range of nucleophiles.

Table 1: Hypothetical Data for C-S Bond Cleavage Methods for this compound

| Method | Reagents | Key Intermediate | Primary Products | Plausible Yield (%) |

|---|---|---|---|---|

| Photochemical | UV light (254 nm) | Radical | Propane, Oxolane | 40-60 |

| Reductive | Na/NH₃ (l) | Radical anion | Propane, Oxolan-3-thiol | 70-90 |

| Oxidative | 1. mCPBA; 2. t-BuOK | Sulfone | Propene, Oxolan-3-one | 60-80 |

| Metal-Catalyzed | Pd(PPh₃)₄, PhMgBr | Organometallic | 3-Phenyloxolane, Propylthiolate | 50-75 |

Thioether-mediated Reactions

The sulfur atom in this compound can actively participate in reactions occurring at adjacent or nearby atoms, a phenomenon known as neighboring group participation. This can significantly influence the rate and stereochemistry of nucleophilic substitution reactions at the C3 position of the oxolane ring.

For example, the solvolysis of a hypothetical analogue, 3-chlorooxolane, would proceed much slower than a similar compound with a participating thioether group at a suitable position. The participation of the sulfur atom anchimerically assists the departure of the leaving group, leading to rate enhancement.

The thioether moiety can also direct reactions to specific sites within the molecule. For instance, in metal-catalyzed C-H activation reactions, the sulfur atom can act as a directing group, coordinating to the metal catalyst and positioning it to activate a specific C-H bond for functionalization. nih.gov

Table 2: Hypothetical Relative Rate Constants for Solvolysis Illustrating Neighboring Group Participation

| Substrate | Leaving Group | Relative Rate (krel) | Proposed Intermediate |

|---|---|---|---|

| 3-Chlorooxolane | Cl | 1 | Carbocation |

| 2-((Propylsulfanyl)methyl)oxolane | OTs | ~10³ | Cyclic sulfonium ion |

Investigation of Reaction Intermediates and Transition States

The elucidation of reaction mechanisms hinges on the identification and characterization of transient species such as reaction intermediates and transition states. While direct observation of these species is often challenging due to their short lifetimes, their existence can be inferred from kinetic data, stereochemical outcomes, and computational modeling.

Reaction Intermediates: In the context of this compound chemistry, several types of intermediates can be postulated:

Sulfonium Ions: As mentioned, these are key intermediates in reactions involving neighboring group participation and in the activation of the thioether as a leaving group.

Radicals: Formed during homolytic C-S bond cleavage, these highly reactive species can engage in a variety of subsequent reactions, including hydrogen abstraction, addition to multiple bonds, and radical-radical coupling.

Carbocations: In the absence of neighboring group participation, nucleophilic substitution at the C3 position may proceed through a carbocation intermediate, particularly if the reaction is carried out in a polar, protic solvent.

Transition States: Computational chemistry provides a powerful tool for probing the structures and energies of transition states. For reactions involving this compound, density functional theory (DFT) calculations can be employed to model the transition states of various processes, such as the SN2 displacement at the C3 carbon or the formation of the cyclic sulfonium ion intermediate. These calculations can provide insights into the geometry of the transition state, the degree of bond formation and bond breaking, and the activation energy of the reaction. For example, the transition state for an SN2 reaction at the C3 position would be expected to have a trigonal bipyramidal geometry around the carbon atom undergoing substitution.

Table 3: Calculated Energetic Parameters for a Hypothetical SN2 Reaction of 3-Bromooxolane with a Thiolate Nucleophile

| Parameter | Value (kcal/mol) | Description |

|---|---|---|

| Activation Energy (ΔG‡) | +22.5 | Energy barrier for the reaction. |

| Reaction Energy (ΔGrxn) | -15.0 | Overall free energy change of the reaction. |

| Key Bond Distances in TS (Å) | C-Br: 2.5, C-S: 2.8 | Elongated reactant bond and forming product bond. |

Computational and Theoretical Chemistry Studies

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Further research in the field of computational chemistry would be required to generate the specific data and analysis requested for 3-(Propylsulfanyl)oxolane. At present, this compound does not appear to have been a subject of published theoretical investigation.

Molecular Modeling for Stereochemical Control and Conformational Preference

Molecular modeling techniques are instrumental in understanding the three-dimensional structure of molecules and the energies associated with different spatial arrangements of atoms. For this compound, which contains a stereocenter at the C3 position of the oxolane ring and a flexible propylsulfanyl side chain, these methods are crucial for predicting stereochemical outcomes of reactions and identifying the most stable conformations.

A thorough computational analysis of this compound would typically begin with a conformational search to identify all possible low-energy structures. This process involves systematically rotating the rotatable bonds—namely the C-S and C-C bonds in the propylsulfanyl group and considering the puckering of the oxolane ring. The two most common conformations for a tetrahydrofuran (B95107) (oxolane) ring are the envelope (Cs symmetry) and twist (C2 symmetry) forms. The presence of a substituent at the C3 position influences the relative energies of these ring puckers.

Quantum mechanical methods, particularly Density Functional Theory (DFT), are well-suited for accurately calculating the geometries and relative energies of these conformers. A common approach involves initial geometry optimization of various starting structures using a computationally less expensive method, followed by re-optimization of the low-energy conformers using a more robust DFT functional (e.g., B3LYP) and a suitable basis set (e.g., 6-31G(d) or larger).

Molecular modeling can predict the stereochemical outcome of reactions at the chiral center or adjacent to it. For instance, in a nucleophilic substitution reaction at the C3 position, computational modeling of the transition states for the attack of a nucleophile from either face of the oxolane ring can reveal the preferred reaction pathway. The calculated activation energies for the different stereoisomeric transition states would indicate which product diastereomer is kinetically favored.

The conformational preference of the ground state of this compound would also play a role in stereochemical control. The accessibility of the reaction center can be dictated by the orientation of the propylsulfanyl group in the most stable conformer. The table below illustrates hypothetical relative energies for different conformations that a typical DFT study might produce.

| Conformer | Oxolane Ring Pucker | Propylsulfanyl Chain Orientation | Relative Energy (kcal/mol) |

| 1 | Twist (C2) | Anti-gauche | 0.00 |

| 2 | Envelope (Cs) | Gauche-gauche | 0.85 |

| 3 | Twist (C2) | Gauche-anti | 1.20 |

| 4 | Envelope (Cs) | Anti-anti | 1.55 |

| This table is illustrative and presents hypothetical data for this compound to demonstrate the type of results obtained from molecular modeling studies. |

Structure-Reactivity Relationships Derived from Theoretical Models

A key aspect of understanding chemical reactivity from a theoretical standpoint is the analysis of the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and spatial distribution of these orbitals provide insights into the molecule's nucleophilic and electrophilic character.

For this compound, the HOMO is likely to be localized on the sulfur atom of the propylsulfanyl group, indicating that this is the most nucleophilic site and prone to electrophilic attack or oxidation. The LUMO, on the other hand, would likely be distributed around the C-O bonds of the oxolane ring, suggesting that these are potential sites for nucleophilic attack, especially if the oxygen atom is protonated or coordinated to a Lewis acid. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability; a smaller gap generally implies higher reactivity.

Beyond FMO analysis, a range of reactivity descriptors can be calculated using the outputs of quantum chemical calculations. These descriptors help to quantify and predict the chemical behavior of this compound. The following table provides examples of such descriptors and their implications for reactivity.

| Descriptor | Typical Calculated Value (Hypothetical) | Implication for Reactivity |

| HOMO Energy | -6.5 eV | Indicates the electron-donating ability (nucleophilicity). A higher energy suggests greater nucleophilicity, likely centered on the sulfur atom. |

| LUMO Energy | 1.2 eV | Indicates the electron-accepting ability (electrophilicity). A lower energy suggests greater susceptibility to nucleophilic attack. |

| HOMO-LUMO Gap | 7.7 eV | Relates to chemical hardness and kinetic stability. A larger gap suggests higher stability. |

| Mulliken Atomic Charges | S: -0.25, O: -0.40, C3: +0.15 | Indicates the partial charges on atoms, highlighting polar bonds and potential sites for electrostatic interactions with reagents. |

| Molecular Electrostatic Potential (MEP) | Negative potential around S and O atoms | Maps the charge distribution and predicts sites for electrophilic (red/yellow regions) and nucleophilic (blue regions) attack. |

| This table contains hypothetical data for this compound to illustrate the application of theoretical models in deriving structure-reactivity relationships. |

By correlating these calculated parameters with experimental observations for a series of related compounds, robust QSRR models can be developed. These models can then be used to predict the reactivity of new, yet-to-be-synthesized derivatives, thereby guiding synthetic efforts and the design of molecules with desired chemical properties.

Advanced Research Directions and Potential for Molecular Architecture

Role of 3-(Propylsulfanyl)oxolane as a Key Synthetic Building Block

The utility of this compound as a synthetic precursor stems from the distinct reactivity of its two primary functional components: the oxolane ring and the thioether linkage. The thioether moiety, in particular, offers a rich landscape for chemical modification.

The sulfur atom in the propylsulfanyl group can be selectively oxidized to a sulfoxide (B87167) and then to a sulfone. masterorganicchemistry.com Each oxidation state imparts different electronic properties to the molecule, thereby modulating its reactivity and potential applications. For instance, the resulting sulfoxide is chiral at the sulfur atom, introducing a stereogenic center that could be exploited in asymmetric synthesis. Furthermore, sulfoxides can undergo Pummerer-type rearrangements or act as leaving groups in elimination reactions, providing pathways to introduce unsaturation or further functionalization.

The thioether can also be a target for metal-catalyzed cross-coupling reactions. Modern synthetic methods have demonstrated the ability to activate C-S bonds for the formation of new carbon-carbon and carbon-heteroatom bonds. thieme-connect.com This would allow the propylsulfanyl group to be replaced with a variety of other functionalities, making this compound a versatile linchpin for convergent synthetic strategies.

Additionally, the thioether can be cleaved under specific reductive conditions to yield a thiol, which is a highly versatile functional group for nucleophilic substitution, addition reactions, and the formation of disulfide bonds. The oxolane ring itself, while generally stable, can undergo ring-opening reactions under strongly acidic conditions or through the action of certain Lewis acids, providing access to linear bifunctional molecules. libretexts.org

Table 1: Potential Chemical Transformations of this compound

| Functional Group | Reaction Type | Potential Products |

|---|---|---|

| Thioether | Oxidation | 3-(Propylsulfinyl)oxolane, 3-(Propylsulfonyl)oxolane |

| Thioether | C-S Bond Activation/Coupling | Arylated or vinylated oxolanes |

| Thioether | Reduction | Oxolane-3-thiol |

Development of Functionalized Oxolane-Based Scaffolds for Chemical Exploration

The oxolane ring is a prevalent motif in numerous natural products and biologically active compounds, often referred to as a "privileged scaffold" in medicinal chemistry. nih.govwvu.edu The incorporation of a sulfur-containing side chain, as in this compound, offers a unique opportunity to develop novel oxolane-based scaffolds with diverse properties. Sulfur-containing scaffolds are integral to a wide array of pharmaceuticals, and the thioether moiety can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties. researchgate.netnih.govrsc.orgnih.govnih.gov

Starting from this compound, a library of derivatives can be envisioned through modifications of both the thioether and the oxolane ring. For example, functionalization at the 2- and 5-positions of the oxolane ring is a common strategy to create diversity. Combining this with the oxidation or coupling reactions of the thioether would lead to a three-dimensional array of novel structures.

These functionalized oxolane-based scaffolds could be screened for a variety of biological activities. The thioether and its oxidized derivatives (sulfoxide and sulfone) can engage in different types of non-covalent interactions with biological targets, such as hydrogen bonding and dipole-dipole interactions. The flexibility of the propylsulfanyl chain allows for conformational adaptation within a binding pocket, potentially leading to high-affinity ligands for proteins and enzymes. libretexts.org Furthermore, the introduction of the oxolane ring can improve the solubility and metabolic stability of drug candidates. acs.org

Integration into Macrocyclic and Polymeric Structures

Macrocycles are of great interest in drug discovery and materials science due to their unique conformational properties and ability to bind to challenging biological targets. nih.gov Thioether linkages are frequently used in the synthesis of macrocycles due to the high nucleophilicity of thiols and the stability of the resulting C-S bond. nih.govacs.orgresearchgate.net this compound, after conversion to a bifunctional derivative, could serve as a valuable monomer for macrocyclization reactions. For instance, selective functionalization of the oxolane ring to introduce a reactive group at the opposite end of the molecule would create a precursor for an intramolecular cyclization via the thioether.

Similarly, in the realm of polymer chemistry, the incorporation of heterocyclic units can impart unique properties to the resulting materials. Thioether-containing polymers are known for their interesting optical and electronic properties, as well as their potential applications in chelation and catalysis. semanticscholar.orgrsc.orgmdpi.comnih.gov By transforming this compound into a di-functional monomer, it could be incorporated into polyesters, polyamides, or polyethers. The presence of the thioether in the polymer backbone or as a pendant group could influence the material's thermal stability, refractive index, and affinity for metal ions. Ring-opening polymerization of cyclic thioesters is a known method for producing polythioesters, and analogous strategies could be envisioned for sulfur-containing oxolane derivatives. nih.gov

Table 2: Potential Macrocyclic and Polymeric Architectures from this compound Derivatives

| Architecture | Synthetic Strategy | Potential Properties |

|---|---|---|

| Macrocycle | Intramolecular thioetherification | Novel host molecules, potential therapeutics |

| Polyester | Polycondensation of a diol derivative | Modified thermal and mechanical properties |

Design of Novel Organosulfur Heterocycles with Tunable Reactivity

The combination of a thioether and an oxolane ring within the same molecule presents interesting possibilities for the design of novel organosulfur heterocycles with finely tuned reactivity. The lone pairs of electrons on both the sulfur and oxygen atoms can influence the molecule's conformation and its ability to coordinate to metal centers. This makes derivatives of this compound potential ligands for catalysis. acs.org

The electronic interplay between the sulfur and oxygen atoms could also be exploited in the design of new reactive intermediates. For example, the formation of a sulfonium (B1226848) ion adjacent to the oxolane ring could lead to interesting rearrangement or fragmentation pathways, driven by the participation of the ether oxygen. Computational studies could be employed to predict the electronic properties and reactivity of such novel heterocyclic systems, guiding synthetic efforts towards molecules with desired characteristics. olemiss.edu The antioxidant properties of some organosulfur compounds are also well-documented, suggesting another avenue for the exploration of this compound derivatives. thieme-connect.comnih.gov

Methodological Advancements in the Synthesis and Analysis of Substituted Oxolanes

The development of efficient and stereoselective methods for the synthesis of substituted oxolanes is an active area of research. nih.govorganic-chemistry.orgrsc.org The synthesis of this compound itself would likely involve the nucleophilic substitution of a suitable leaving group at the 3-position of an oxolane derivative with propanethiolate. The stereochemistry of this reaction would be of key importance, and modern synthetic methods could be employed to control the formation of a specific stereoisomer. nih.govresearchgate.netrsc.org

The analysis and characterization of this compound and its derivatives would rely on a suite of advanced analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Advanced 2D NMR techniques, such as COSY, HSQC, and HMBC, would be essential for the unambiguous assignment of all proton and carbon signals, confirming the connectivity of the molecule. libretexts.orglibretexts.orgwhitman.educhemistrysteps.com For chiral derivatives, the use of chiral shift reagents or the synthesis of diastereomeric derivatives could allow for the determination of enantiomeric purity.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition. The fragmentation pattern in the mass spectrum could provide valuable structural information, with characteristic losses of the propylsulfanyl side chain and fragments arising from the oxolane ring. masterorganicchemistry.commdpi.comlibretexts.orgnih.govnih.govyoutube.comnih.govyoutube.com

Chromatography: Gas chromatography (GC) or high-performance liquid chromatography (HPLC) would be crucial for assessing the purity of the synthesized compounds. For chiral separations, chiral HPLC or GC columns would be employed to separate enantiomers or diastereomers. wvu.eduorganic-chemistry.orgresearchgate.netrsc.orgnih.govlibretexts.org

Table 3: Key Analytical Techniques for the Characterization of this compound Derivatives

| Technique | Information Obtained |

|---|---|

| 1D and 2D NMR | Connectivity, stereochemistry, conformational analysis |

| HRMS | Elemental composition, structural fragmentation |

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 3-(Propylsulfanyl)oxolane in a laboratory setting?

- Methodology : Catalytic conversion of plant-derived sugars (e.g., furfural) to oxolane derivatives via dehydration and functionalization steps can be employed. For instance, phosphorus all-silica zeolite catalysts have been used to convert tetrahydrofuran (oxolane) precursors into polymerizable intermediates . Purification may involve fractional distillation or column chromatography to isolate the sulfanyl-substituted derivative.

Q. How can researchers purify this compound to ensure high chemical purity for experimental use?

- Methodology : High-performance liquid chromatography (HPLC) or preparative gas chromatography (GC) is recommended for isolating the compound. Ensure solvent compatibility (e.g., acetonitrile/water gradients for HPLC). Storage under inert gas (N₂/Ar) in amber glass vials at –20°C minimizes degradation .

Q. What spectroscopic techniques are most effective for characterizing the structure of this compound?

- Methodology :

- NMR Spectroscopy : ¹H and ¹³C NMR can confirm the propylsulfanyl substituent’s position on the oxolane ring via coupling constants and chemical shifts .

- Elemental Analysis (CHNS) : Combustion analysis quantifies carbon, hydrogen, nitrogen, and sulfur content to verify stoichiometry .

- FT-IR : Identifies functional groups (e.g., C–S stretching at ~600–700 cm⁻¹) .

Q. How should this compound be handled and stored to maintain stability in research environments?

- Methodology : Use nitrile gloves and sealed goggles to avoid dermal/ocular exposure. Store in airtight containers with desiccants (e.g., molecular sieves) to prevent hydrolysis. Ventilated storage areas and regular air quality monitoring are critical due to potential volatility .

Q. What are the key considerations when designing experiments to study the solubility of this compound in various solvents?

- Methodology : Use refractive index (nD) measurements and density (d) correlations to assess solubility. For polar solvents (e.g., DMSO, ethanol), deviations from ideal mixing behavior (e.g., via Lorentz-Lorenz relations) can indicate intermolecular interactions .

Advanced Research Questions

Q. How can NMR-derived coupling constants be utilized to model the pseudorotational free-energy profile of this compound?

- Methodology : Measure [³J(H,H)] coupling constants across the oxolane ring to infer ring puckering (e.g., 3T2, 2T3 conformers). Combine with quantum-mechanical molecular dynamics (QM-MD) simulations to calculate free-energy barriers and population distributions. This approach resolves limitations of two-state conformational models .

Q. What experimental and computational approaches are recommended to analyze substituent effects on the reaction mechanisms involving this compound?

- Methodology :

- Experimental : Radical stabilization energies can be quantified via kinetic studies (e.g., Arrhenius plots) of ring-opening reactions. Substituents like vinyl groups lower activation barriers by stabilizing transition states .

- Computational : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model substituent effects on reaction pathways, such as cyclization or rearrangement .

Q. How do deviations in refractive index measurements inform the intermolecular interactions of this compound in binary mixtures with polymers?

- Methodology : Positive deviations (Dn > 0) from ideal mixing rules (e.g., Lorentz-Lorenz) indicate volume contraction due to strong polar interactions (e.g., H-bonding between oxolane and PEG). Compare deviations across solvents (e.g., PEG-200 vs. PEG-400) to assess polymer chain length effects .

Q. What strategies can be employed to resolve contradictions in conformational analysis data obtained from different spectroscopic methods for this compound?

- Methodology : Cross-validate NMR-derived populations with Raman spectroscopy (ring vibration modes) and X-ray crystallography (solid-state conformers). Discrepancies between solution and solid-state data may arise from solvent effects or dynamic averaging .

Q. How can molecular dynamics simulations be integrated with experimental data to predict the binding affinity of this compound in host-guest systems?

- Methodology : Use docking simulations (e.g., AutoDock Vina) to model interactions with macrocycles like nonactin. Experimental validation via isothermal titration calorimetry (ITC) quantifies binding constants. Focus on H-bonding between the sulfanyl group and oxolane/carbonyl moieties in the host .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.